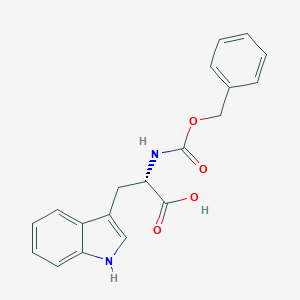

Cbz-L-Trp-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYFYYVVAXRMKB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225332 | |

| Record name | Benzyloxycarbonyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-21-5 | |

| Record name | Benzyloxycarbonyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxycarbonyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxycarbonyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biochemical Applications of Cbz-L-Trp-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) is a protected form of the essential amino acid L-tryptophan. The attachment of the carbobenzyloxy (Cbz or Z) group to the alpha-amino group makes this compound a crucial building block in synthetic organic chemistry, particularly within the realm of biochemistry and drug discovery.[1][] Its utility stems from the stability of the Cbz protecting group under various reaction conditions and its facile removal by catalytic hydrogenation, which allows for the selective formation of peptide bonds.[3] This guide provides an in-depth overview of the primary applications of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications in Biochemistry

The principal applications of this compound in biochemistry are twofold:

-

Peptide Synthesis: As an N-protected amino acid, this compound is a fundamental component in the stepwise synthesis of peptides.[1][4] The Cbz group prevents the amino group of tryptophan from participating in unwanted side reactions during the coupling of the carboxylic acid group to the amino group of another amino acid.[3] This directed synthesis is essential for creating peptides with specific sequences and functions for research, therapeutic, and diagnostic purposes. This compound is particularly relevant in solution-phase peptide synthesis and has been a cornerstone since the early days of peptide chemistry.[4][5]

-

Enzyme Inhibition: this compound has been identified as a competitive inhibitor of certain enzymes, most notably stromelysin-1 (Matrix Metalloproteinase-3 or MMP-3).[6] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1] Their dysregulation is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases, making them attractive targets for drug development. The inhibitory activity of this compound and its derivatives provides a scaffold for the design of more potent and selective MMP inhibitors.

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity of this compound and related compounds against human stromelysin catalytic domain (SCD).

| Compound | IC50 (µM) | Ki (µM) |

| This compound | 2.5 | 2.1 |

| Boc-L-Trp-OH | 10 | 8 |

| Cbz-D-Trp-OH | 86 | 71 |

| Cbz-L-Trp-NH2 | Inactive | - |

| Cbz-L-Trp-OSu | 13 | 11 |

| Cbz-L-Tyr-OH | 24 | 20 |

| Cbz-L-Phe-OH | 40 | 33 |

Table 1: Inhibitory activity of this compound and related compounds against human stromelysin catalytic domain (SCD). Data sourced from Ye et al., 1994.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a general procedure for the incorporation of a this compound residue into a peptide chain using a manual solid-phase synthesis approach based on the Boc/Bzl strategy.

Materials:

-

This compound

-

Boc-protected amino acid resin (e.g., Boc-Gly-Merrifield resin)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Boc-protected amino acid resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the deprotection solution and wash the resin with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

-

Drain the neutralization solution and wash the resin with DMF (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes at 0°C.

-

Add the activated this compound solution to the deprotected and neutralized resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection steps, thoroughly wash the peptide-resin with DCM and dry under vacuum.

-

In a specialized HF cleavage apparatus, add the dried peptide-resin and a scavenger mixture.

-

Carefully distill anhydrous HF into the reaction vessel at low temperature.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Stromelysin-1 (MMP-3) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against stromelysin-1.

Materials:

-

Recombinant human stromelysin-1 (MMP-3), activated

-

This compound (or other test inhibitors)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic MMP substrate in DMSO.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the activated stromelysin-1 enzyme in assay buffer to the desired working concentration.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following:

-

Assay Buffer

-

Serial dilutions of this compound (or DMSO for control wells).

-

A solution of the activated stromelysin-1 enzyme.

-

-

Include wells with substrate and buffer only (no enzyme) as a blank.

-

Include wells with enzyme and buffer (no inhibitor) as a positive control.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The Ki value can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Role of this compound Analogs in a Drug Discovery Workflow for MMP Inhibitors.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stromelysin-1 (MMP-3) and stromelysin-2 (MMP-10) expression in developing human bone: potential roles in skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A one-step sandwich enzyme immunoassay for human matrix metalloproteinase 3 (stromelysin-1) using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Cbz-L-tryptophan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Carbobenzyloxy-L-tryptophan (Cbz-L-tryptophan), a key intermediate in peptide synthesis and various pharmaceutical applications. Understanding the solubility of this compound in different organic solvents is crucial for its purification, reaction chemistry, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of Cbz-L-tryptophan has been experimentally determined in a range of organic solvents at various temperatures. A study published in the Journal of Chemical & Engineering Data provides extensive data on its solubility in 12 monosolvent systems. The data reveals that the solubility of Cbz-L-tryptophan generally increases with a rise in absolute temperature across all tested solvents.[1][2] Among the solvents evaluated, acetone exhibited the highest solvating power, while water showed the lowest.[1]

The mole fraction solubility of Cbz-L-tryptophan in these solvents at temperatures ranging from 283.15 K to 323.15 K is summarized in the table below.

Table 1: Mole Fraction Solubility (x) of Cbz-L-tryptophan in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Water (10⁵x) | Isopropanol (10³x) | Ethanol (10³x) | n-Propanol (10³x) | Isobutanol (10²x) | n-Butanol (10²x) | Acetonitrile (10³x) | n-Pentanol (10²x) | 2-Butanone (10¹x) | Acetone (10¹x) | Methyl Acetate (10²x) | Ethyl Acetate (10²x) |

| 283.15 | 1.15 | 6.55 | 11.20 | 5.89 | 1.01 | 0.89 | 12.30 | 0.73 | 1.11 | 1.45 | 2.51 | 1.55 |

| 288.15 | 1.36 | 7.94 | 13.50 | 7.15 | 1.20 | 1.06 | 14.80 | 0.86 | 1.28 | 1.66 | 2.95 | 1.83 |

| 293.15 | 1.61 | 9.58 | 16.20 | 8.62 | 1.42 | 1.26 | 17.70 | 1.02 | 1.48 | 1.90 | 3.47 | 2.16 |

| 298.15 | 1.90 | 11.50 | 19.40 | 10.30 | 1.68 | 1.49 | 21.10 | 1.20 | 1.71 | 2.17 | 4.08 | 2.55 |

| 303.15 | 2.25 | 13.80 | 23.10 | 12.40 | 1.98 | 1.76 | 25.10 | 1.41 | 1.97 | 2.48 | 4.79 | 3.01 |

| 308.15 | 2.67 | 16.50 | 27.50 | 14.80 | 2.33 | 2.08 | 29.80 | 1.65 | 2.26 | 2.83 | 5.63 | 3.55 |

| 313.15 | 3.17 | 19.70 | 32.70 | 17.60 | 2.74 | 2.45 | 35.30 | 1.94 | 2.59 | 3.22 | 6.61 | 4.18 |

| 318.15 | 3.77 | 23.50 | 38.90 | 20.90 | 3.22 | 2.88 | 41.70 | 2.27 | 2.97 | 3.67 | 7.76 | 4.92 |

| 323.15 | 4.49 | 28.00 | 46.20 | 24.80 | 3.78 | 3.39 | 49.20 | 2.65 | 3.39 | 4.17 | 9.10 | 5.79 |

Data sourced from the Journal of Chemical & Engineering Data.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of Cbz-L-tryptophan in organic solvents using the static gravimetric method, as described in the cited literature.[1]

2.1. Materials and Equipment

-

Cbz-L-tryptophan (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostatic bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Syringe with a 0.45 μm filter

-

Powder X-ray diffractometer (PXRD)

2.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of Cbz-L-tryptophan solid to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: Place the vessel in the thermostatic bath set to the desired temperature. Stir the suspension continuously using a magnetic stirrer for at least 24 hours to ensure solid-liquid equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the suspension to settle for at least 8 hours to ensure complete phase separation.

-

Sample Withdrawal: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe fitted with a 0.45 μm filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Immediately weigh the withdrawn sample (saturated solution).

-

Drying: Place the weighed sample in a drying oven at an appropriate temperature (e.g., 313.15 K) until a constant weight is achieved, ensuring all the solvent has evaporated.

-

Mass Determination: Weigh the dried solid residue of Cbz-L-tryptophan.

-

Solubility Calculation: Calculate the mole fraction solubility (x₁) of Cbz-L-tryptophan using the following equation: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] Where:

-

m₁ is the mass of the dissolved Cbz-L-tryptophan (the dried solid residue).

-

M₁ is the molar mass of Cbz-L-tryptophan.

-

m₂ is the mass of the solvent (calculated as the initial mass of the saturated solution minus the mass of the dried solid residue).

-

M₂ is the molar mass of the solvent.

-

-

Solid Phase Characterization: Analyze the solid phase before and after the solubility measurements using Powder X-ray Diffraction (PXRD) to confirm that no change in the crystal form of Cbz-L-tryptophan occurred during the experiment.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of Cbz-L-tryptophan.

Caption: Workflow for the static gravimetric solubility determination of Cbz-L-tryptophan.

This guide provides essential data and methodologies for professionals working with Cbz-L-tryptophan, facilitating informed decisions in process development, formulation, and chemical synthesis. The provided solubility data serves as a critical reference for solvent selection and optimization of experimental conditions.

References

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of peptide synthesis. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely used Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the later development of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable tool in the synthetic chemist's arsenal due to its unique properties and stability.[1] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, from its mechanism of action to detailed experimental protocols and data-driven insights.

Core Function and Mechanism

The primary function of the Cbz group is to temporarily block the nucleophilic α-amino group of an amino acid. This prevents it from participating in unwanted side reactions during peptide bond formation.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate.[2][3] The Cbz group is known for its stability under a variety of reaction conditions, yet it can be removed under specific and relatively mild conditions, a key feature for its utility in multi-step synthesis.[1]

Introduction of the Cbz Group (N-protection)

The most common method for introducing the Cbz group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[4] The reaction, a type of Schotten-Baumann reaction, involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[2] The base neutralizes the liberated hydrochloric acid.[2]

Stability of the Cbz Protecting Group

A key advantage of the Cbz group is its stability under various conditions, which allows for the selective deprotection of other protecting groups. This orthogonality is crucial in complex synthetic strategies.[2][5]

| Condition | Stability of Cbz Group |

| Strong Acids | Labile (e.g., HBr in acetic acid, HF).[6][7] |

| Weak Acids | Generally stable, but can be cleaved with prolonged exposure.[6] |

| Bases | Generally stable under conditions used for Fmoc deprotection (e.g., piperidine).[5][6] |

| Catalytic Hydrogenolysis | Labile (standard deprotection method).[3] |

| Nucleophiles | Generally stable. |

Removal of the Cbz Group (Deprotection)

The selective removal of the Cbz group is a critical step in peptide synthesis.[1] Several methods are available, with catalytic hydrogenolysis being the most common and mildest.[1]

1. Catalytic Hydrogenolysis: This method involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[3][8] The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1] Transfer hydrogenation, using hydrogen donors like ammonium formate, can also be employed.

2. Acidolysis: Strong acidic conditions, such as 33% hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[1][4] This method is harsher and may not be suitable for sensitive substrates.

Quantitative Data on Cbz Protection and Deprotection

The efficiency of Cbz protection and deprotection is typically high, making it a reliable choice for synthesis.

| Reaction | Reagents | Typical Reaction Time | Typical Yield |

| Protection | Benzyl Chloroformate, NaHCO₃ | 20 hours | >90%[2] |

| Deprotection (Hydrogenolysis) | H₂, 10% Pd/C | 1-4 hours | Excellent (>90%)[5][9] |

| Deprotection (Acidolysis) | 33% HBr in Acetic Acid | 20 minutes | High[1] |

Experimental Protocols

Protocol 1: N-Protection of Glycine with Benzyl Chloroformate [10][11]

-

Materials: Glycine, 2 M Sodium Hydroxide, Benzyl Chloroformate, Diethyl Ether, Hydrochloric Acid.

-

Procedure:

-

Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide and cool the solution in an ice bath.

-

Simultaneously add benzyl chloroformate (1.2 eq) and 25 mL of 4 M aqueous sodium hydroxide dropwise over 30 minutes at 0°C.

-

Stir the mixture for an additional 10 minutes, then warm to room temperature.

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the Cbz-glycine product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Protocol 2: Deprotection of Cbz-Protected Peptide via Catalytic Hydrogenolysis [1]

-

Materials: Cbz-protected peptide, Methanol, 5% Palladium on Carbon (Pd/C), Hydrogen gas.

-

Procedure:

-

Dissolve the Cbz-protected peptide in methanol.[1]

-

Add 5% Pd/C catalyst to the solution.[1]

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through celite to remove the catalyst.[1]

-

Evaporate the solvent to obtain the deprotected peptide.

-

Role in a Peptide Synthesis Workflow

The Cbz group is integral to solution-phase peptide synthesis strategies. The following workflow illustrates the synthesis of a dipeptide.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]

Cbz-L-Trp-OH molecular weight and formula

An In-depth Technical Guide to N-α-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and visualizations for N-α-Carbobenzyloxy-L-tryptophan (this compound), a derivative of the essential amino acid L-tryptophan. It is commonly utilized in peptide synthesis and other biochemical applications where the protection of the alpha-amino group is required.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₈N₂O₄ | [1][2][3][4] |

| Molecular Weight | 338.36 g/mol | [2][4][5] |

| CAS Number | 7432-21-5 | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1][4] |

| Melting Point | 123-127 °C | [1][2] |

Structural Composition

N-α-Carbobenzyloxy-L-tryptophan is composed of three primary structural units: the L-tryptophan backbone, a carbobenzyloxy (Cbz or Z) protecting group attached to the alpha-amino group, and the carboxylic acid hydroxyl group. The logical relationship between these components is illustrated in the following diagram.

Diagram 1: Structural Components of this compound

Experimental Protocols

While specific experimental applications will vary, a general protocol for the synthesis of this compound is described. This method is based on the Schotten-Baumann reaction conditions.

Synthesis of N-α-Carbobenzyloxy-L-tryptophan

Objective: To introduce a carbobenzyloxy protecting group onto the alpha-amino group of L-tryptophan.

Materials:

-

L-Tryptophan

-

1M Sodium Hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

6M Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Round bottom flask

-

Rotary evaporator

Methodology:

-

Dissolution: Dissolve L-Tryptophan in 1M NaOH solution in a flask and cool the mixture to 0°C in an ice bath with stirring.

-

Protection Reaction: While maintaining the temperature at 0°C, add benzyl chloroformate and an equivalent amount of 1M NaOH solution dropwise and simultaneously to the reaction mixture. The NaOH is added to neutralize the HCl byproduct of the reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, carefully acidify the solution to a pH of approximately 1-2 with 6M HCl. A white precipitate of the product should form.

-

Extraction: Extract the product from the aqueous solution using ethyl acetate (typically 3 portions).

-

Drying and Evaporation: Combine the organic layers and dry over an anhydrous salt like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes.

Logical Workflow for Peptide Synthesis

The primary use of this compound is as a building block in peptide synthesis. The Cbz group protects the amine during the coupling of the carboxylic acid to the amine of another amino acid. The following diagram illustrates the general workflow.

Diagram 2: Workflow for this compound in Peptide Synthesis

References

An In-depth Technical Guide to N-carbobenzyloxy-L-tryptophan: Synthesis, Significance, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) is a cornerstone molecule in the field of peptide chemistry and drug development. This N-protected form of the essential amino acid L-tryptophan plays a pivotal role in the precise, stepwise synthesis of peptides and complex organic molecules. The introduction of the carbobenzyloxy (Cbz or Z) protecting group, a landmark development by Max Bergmann and Leonidas Zervas in the 1930s, revolutionized the art of peptide synthesis by enabling the controlled formation of peptide bonds without unintended polymerization.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of N-carbobenzyloxy-L-tryptophan, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.

Discovery and Significance

The discovery of the carbobenzyloxy protecting group marked a new era in synthetic peptide chemistry. Prior to its introduction, the synthesis of peptides of a defined sequence was a formidable challenge due to the nucleophilic nature of the amino group, which led to uncontrolled reactions. The Cbz group, introduced via benzyl chloroformate, effectively "masks" the α-amino group of an amino acid as a stable carbamate.[1][3] This protection renders the amino group unreactive under the conditions required for peptide bond formation, thereby allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[1][4]

The significance of N-carbobenzyloxy-L-tryptophan, specifically, lies in its role as a key building block for introducing the unique indole side chain of tryptophan into peptides. Tryptophan residues are often crucial for the structure and function of peptides and proteins, participating in hydrophobic interactions, hydrogen bonding, and serving as precursors for neurotransmitters like serotonin.[5] The Cbz protection of L-tryptophan allows for its seamless integration into peptide sequences, which has been instrumental in the synthesis of countless biologically active peptides and pharmaceutical agents.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of N-carbobenzyloxy-L-tryptophan is essential for its effective use in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of N-carbobenzyloxy-L-tryptophan

| Property | Value | Reference(s) |

| CAS Number | 7432-21-5 | |

| Molecular Formula | C₁₉H₁₈N₂O₄ | |

| Molecular Weight | 338.36 g/mol | |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 123.0 - 126.0 °C | |

| Purity (HPLC) | >98.0% | |

| Optical Purity (LC) | min. 98.0% ee |

Table 2: Spectroscopic Data for N-carbobenzyloxy-L-tryptophan

| Spectroscopic Method | Data | Reference(s) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 7.57-7.53 (m, 2H), 7.35-7.22 (m, 6H), 7.16- 7.15 (m, 1H), 7.09-7.04 (m, 1H), 7.00-6.95 (m, 1H), 5.02-4.92 (m, 2H), 4.28-4.21 (m, 1H), 3.22-3.16 (m, 1H), 3.04-2.96 (m, 1H) | [6] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ : 174.2, 156.5, 137.4, 136.6, 128.8, 128.2, 128.0, 127.6, 124.2, 121.4, 118.8, 118.6, 111.9, 110.5, 65.8, 55.5, 27.4 | [6] |

| Low-Resolution Mass Spec (LRMS, ESI+) | C₁₉H₁₉N₂O₄ [M+H]⁺ calculated value 339.13, measured value 339.35 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-carbobenzyloxy-L-tryptophan and the subsequent deprotection of the Cbz group, a critical step in peptide synthesis.

Synthesis of N-carbobenzyloxy-L-tryptophan

This protocol is based on the widely used Schotten-Baumann reaction conditions for the N-protection of amino acids.[1]

Materials:

-

L-tryptophan

-

Benzyl chloroformate (Cbz-Cl)

-

1 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Stir plate and stir bar

-

Ice bath

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-tryptophan (1.0 eq) in 1 M aqueous sodium hydroxide solution and cool the mixture to 0 °C in an ice bath with stirring.[6]

-

Slowly and simultaneously add benzyl chloroformate (1.0 eq) and 1 M aqueous sodium hydroxide solution dropwise to the reaction mixture. Maintain the pH of the solution between 8 and 10.[6][7]

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to a pH of 1 with 6 M hydrochloric acid.[6]

-

Extract the aqueous layer with ethyl acetate (3x).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[6]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-carbobenzyloxy-L-tryptophan as a solid.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: ~99% (crude).[6]

Deprotection of the Carbobenzyloxy Group

The removal of the Cbz group is essential to liberate the free amine for subsequent peptide bond formation. The most common method for Cbz deprotection is catalytic hydrogenation.

Materials:

-

N-carbobenzyloxy-L-tryptophan (or a Cbz-protected peptide)

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or other suitable solvent

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the Cbz-protected compound in methanol in a flask equipped with a stir bar.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 2-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizing the Workflow and Significance

The following diagrams, generated using the DOT language, illustrate the synthesis of N-carbobenzyloxy-L-tryptophan and its central role in peptide synthesis.

Caption: Synthesis of N-carbobenzyloxy-L-tryptophan.

Caption: Role of Cbz-L-Trp in Peptide Synthesis.

Conclusion

N-carbobenzyloxy-L-tryptophan remains an indispensable tool in the arsenal of synthetic chemists, particularly those engaged in peptide synthesis and drug discovery. Its historical significance is matched by its ongoing practical utility. The straightforward and high-yielding synthesis, coupled with the stability of the Cbz group and its orthogonal deprotection methods, ensures its continued relevance. This guide has provided a detailed overview of its discovery, physicochemical properties, and practical application, offering a valuable resource for researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. bachem.com [bachem.com]

- 5. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

The Guardian of the Indole: A Technical Guide to Cbz-L-Tryptophan-OH in Bioactive Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of tryptophan into peptide sequences is a cornerstone of designing potent, targeted bioactive molecules. Its unique indole side chain is pivotal for mediating crucial interactions with biological targets. However, the very reactivity that makes tryptophan a valuable asset also presents a significant challenge in chemical peptide synthesis. The Nα-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) has long served as a stalwart precursor, providing robust protection of the α-amino group, thereby enabling the precise and controlled assembly of complex tryptophan-containing peptides. This technical guide delves into the core principles and practical applications of using this compound in the synthesis of bioactive peptides, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this critical field.

The Crucial Role of Tryptophan in Bioactive Peptides

Tryptophan's indole side chain is not merely a bulky hydrophobic group; it is a versatile functional moiety capable of participating in a wide array of non-covalent interactions that govern peptide structure and function. These interactions include:

-

Hydrophobic Interactions: The large, nonpolar indole ring readily inserts into hydrophobic pockets of target proteins and lipid membranes.

-

Hydrogen Bonding: The N-H group of the indole can act as a hydrogen bond donor, contributing to the stability of peptide secondary structures and specific interactions with receptors.

-

π-π Stacking: The aromatic ring can engage in stacking interactions with other aromatic residues such as phenylalanine, tyrosine, or other tryptophans, which is critical for protein-protein and peptide-receptor recognition.

-

Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic groups, such as the side chains of arginine and lysine, which are often found in antimicrobial and cell-penetrating peptides.

These properties make tryptophan a key residue in a variety of bioactive peptides, including antimicrobial peptides (AMPs) that target bacterial membranes and cell-penetrating peptides (CPPs) designed to deliver therapeutic cargo into cells.

Cbz-L-Tryptophan-OH in Peptide Synthesis: A Practical Overview

The synthesis of peptides is a stepwise process of forming amide (peptide) bonds between amino acids. To ensure the correct sequence is assembled, the α-amino group of the incoming amino acid must be temporarily blocked or "protected." The Carbobenzyloxy (Cbz or Z) group is a classic and reliable choice for this purpose, particularly in solution-phase peptide synthesis (SPPS).

The general workflow for incorporating a tryptophan residue using this compound involves three key stages:

-

Coupling: The carboxyl group of this compound is activated and reacted with the free amino group of the growing peptide chain.

-

Purification: The resulting Cbz-protected peptide is purified to remove unreacted starting materials and byproducts.

-

Deprotection: The Cbz group is removed from the newly added tryptophan residue to reveal a free amino group, ready for the next coupling cycle.

Quantitative Data in this compound Mediated Peptide Synthesis

The efficiency of each step in peptide synthesis is critical for the overall yield and purity of the final product. The following tables summarize representative quantitative data for the key reactions involving this compound.

Table 1: Solution-Phase Coupling of this compound with Amino Acid Esters

| Coupling Partner | Coupling Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |

| Glycine methyl ester (Gly-OMe) | DCC, HOBt | DCM | 12-24 | Room Temp | ~85-95 |

| Leucine ethyl ester (Leu-OEt) | DCC | Isooctane | ~80 | 25 | ~57 |

| Isoleucine methyl ester (Ile-OMe) | DCC, HOBt | DCM | 18 | Room Temp | ~80-90 |

| Phenylalanine methyl ester (Phe-OMe) | DCC, HOBt | DCM | 18 | Room Temp | ~85-90 |

Yields are highly dependent on reaction conditions and purification methods.

Table 2: Cbz Group Deprotection via Catalytic Hydrogenolysis

| Cbz-Protected Peptide | Catalyst | Hydrogen Source | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |

| Cbz-Trp-Gly-OEt | 10% Pd/C | H₂ (balloon) | Methanol | 2-4 | Room Temp | >95 |

| Cbz-D-Arg(Pbf)-Gly-OMe | 10% Pd/C | H₂ (balloon) | Methanol/Ethanol | 2-4 | Room Temp | High |

| Cbz-L-Lys-Gly ester | 10% Pd/C | H₂ | Methanol | - | - | Good |

Note: The presence of sulfur-containing residues can poison the palladium catalyst, requiring special conditions.

Experimental Protocols

Synthesis of Cbz-L-Trp-Gly-OMe via DCC/HOBt Coupling

This protocol details the solution-phase synthesis of a dipeptide using this compound.

Materials:

-

This compound (1.0 eq)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Preparation of Glycine Methyl Ester Free Base: Dissolve H-Gly-OMe·HCl (1.1 eq) in DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM to the this compound solution and stir for 20 minutes at 0 °C.

-

Add the prepared H-Gly-OMe free base solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Cbz-L-Trp-Gly-OMe.

Deprotection of the Cbz Group by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group from a tryptophan-containing peptide.

Materials:

-

Cbz-Trp-containing peptide

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite

Procedure:

-

Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol or ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizing Workflows and Biological Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.

Signaling Pathway: Mechanism of Tryptophan-Rich Antimicrobial Peptides

Tryptophan-rich AMPs often exert their antimicrobial effects by targeting and disrupting bacterial cell membranes. The following diagram illustrates a generalized mechanism of action.

Cellular Uptake Pathway of Tryptophan-Containing Cell-Penetrating Peptides

CPPs containing tryptophan can traverse cell membranes to deliver cargo. While multiple pathways exist, direct membrane translocation is a proposed mechanism.

Conclusion

Cbz-L-Tryptophan-OH remains a highly relevant and valuable precursor for the synthesis of bioactive peptides. Its robust protection of the α-amino group, coupled with well-established and reliable coupling and deprotection protocols, allows for the precise incorporation of the functionally critical tryptophan residue. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of novel peptide-based therapeutics.

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group stands as a foundational tool in the intricate field of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in the 1930s, it was the first widely adopted Nα-protecting group that enabled the controlled and stepwise assembly of amino acids into peptides. Despite the subsequent development of other prominent protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), the Cbz group retains its significance in modern organic synthesis due to its unique stability, reliability, and specific applications, particularly in solution-phase synthesis and the preparation of peptide fragments for drug development.[1]

This in-depth technical guide provides a comprehensive overview of the core principles of using Cbz-protected amino acids, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers in the effective application of this classic protecting group.

Core Principles and Advantages

The primary role of the Cbz group is to temporarily block the nucleophilic α-amino group of an amino acid, thereby preventing it from engaging in undesirable side reactions during peptide bond formation. This is accomplished by converting the amine into a significantly less nucleophilic carbamate.[1] The Cbz group is renowned for its stability across a broad range of reaction conditions, yet it can be selectively removed under specific and relatively mild conditions, a critical feature for its utility in multi-step syntheses.[1]

One of the key advantages of the Cbz group is its orthogonality to other common protecting groups.[2][3] Orthogonality refers to the ability to selectively remove one protecting group in the presence of others using distinct chemical conditions.[2] The Cbz group, which is typically cleaved by hydrogenolysis, is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc group removal.[2][3] This orthogonality is a cornerstone of complex synthetic strategies, allowing for the sequential deprotection of different functional groups within a molecule.[3]

Introduction of the Cbz Group: N-Protection

The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate.

Caption: Cbz Protection Reaction Mechanism.

Experimental Protocol: Cbz Protection of Glycine

This protocol describes a general procedure for the N-protection of glycine using benzyl chloroformate.

Materials:

-

Glycine (0.1 mol)

-

2 M Sodium Hydroxide (NaOH) solution (50 mL)

-

Benzyl Chloroformate (Cbz-Cl) (1.2 eq)

-

4 M Sodium Hydroxide (NaOH) solution (25 mL)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ice bath

Procedure:

-

Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution in a flask.

-

Cool the solution in an ice bath to 0°C.

-

Simultaneously add benzyl chloroformate (1.2 eq) and 25 mL of 4 M aqueous sodium hydroxide solution dropwise to the glycine solution over a period of 30 minutes, maintaining the temperature at 0°C.[4][5]

-

After the addition is complete, stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

-

Extract the reaction mixture twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidify the aqueous layer to a pH of 1 with hydrochloric acid.

-

The Cbz-protected glycine will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold water, and dry to yield the carbobenzoxyglycine.[5]

Removal of the Cbz Group: Deprotection

The selective removal of the Cbz group is a critical step in peptide synthesis. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[1] This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1]

Caption: Cbz Deprotection via Catalytic Hydrogenolysis.

Alternative deprotection methods include the use of strong acids such as HBr in acetic acid, although this method is less mild and can affect other acid-labile protecting groups.[1][6]

Experimental Protocol: Catalytic Hydrogenolysis of a Cbz-Protected Amino Acid

This protocol outlines the general procedure for the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

-

Cbz-protected amino acid or peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

-

Celite

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a stir bar.

-

Carefully add 10 mol% of 10% Pd/C catalyst to the solution.

-

Securely attach a balloon filled with hydrogen gas to the flask or connect it to a Parr hydrogenator.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.[7]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional solvent (methanol or ethanol).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amino acid or peptide.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the introduction and removal of the Cbz protecting group. Yields are representative and can vary based on the specific substrate and reaction conditions.

Table 1: Cbz Protection of Amines - Typical Conditions and Yields

| Amino Acid/Amine Substrate | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Glycine | NaOH | Water | 0.5 - 1 h | 0 | >90 | [4][5] |

| General Amino Acid | NaHCO₃ | THF/Water | 20 h | 0 | ~90 | [8] |

| Various Amines | - | Water | 2 - 10 min | Room Temp | 90-95 | [9] |

Table 2: Cbz Deprotection - Comparison of Methods

| Deprotection Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Methanol/Ethanol | 2 - 4 h | Room Temp | >90 | [7] |

| Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol | 1 - 2 h | Room Temp | >90 | [1] |

| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | 20 min | Room Temp | High | [1] |

Cbz in Peptide Synthesis Workflow

The use of Cbz-protected amino acids is particularly prominent in solution-phase peptide synthesis. The general workflow involves the coupling of a Cbz-protected amino acid with an amino acid ester, followed by deprotection of the N-terminus to allow for the next coupling step.

Caption: General Workflow for Solution-Phase Peptide Synthesis using Cbz.

Experimental Protocol: Synthesis of a Cbz-Protected Dipeptide

This protocol outlines the synthesis of a dipeptide using a Cbz-protected amino acid and an amino acid methyl ester.

Materials:

-

Cbz-protected amino acid (e.g., Cbz-D-Arg(Pbf)-OH) (1 eq)

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (1.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Cbz-protected amino acid (1 eq) and NHS or HOBt (1.1 eq) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 eq) dissolved in DCM to the solution and stir for 20 minutes at 0°C.

-

In a separate flask, neutralize the amino acid methyl ester hydrochloride (1.1 eq) with DIEA (1.1 eq) in DCM.

-

Add the neutralized amino acid methyl ester solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the crude product by flash column chromatography.[7]

Orthogonality with Boc and Fmoc

The strategic advantage of the Cbz group is most evident in its orthogonality with Boc and Fmoc protecting groups. This allows for the selective deprotection of different amino groups within the same molecule, a crucial capability in the synthesis of complex peptides and other polyfunctional molecules.

Caption: Orthogonality of Cbz, Boc, and Fmoc Protecting Groups.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. ijacskros.com [ijacskros.com]

A Comprehensive Technical Guide to the Safe Handling of Cbz-L-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N-Carbobenzoxy-L-tryptophan (Cbz-L-Trp-OH), a derivative of the essential amino acid L-tryptophan commonly utilized in peptide synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 7432-21-5 | [1][2][3] |

| Molecular Formula | C19H18N2O4 | [1][2] |

| Molecular Weight | 338.36 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 121-127 °C | [1][4] |

| Boiling Point | 619.1 °C at 760 mmHg | |

| Flash Point | 328.2 °C | |

| Purity | >98.0% (HPLC) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning [2] | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram illustrates the recommended hierarchy of controls.

Precautionary Statements

The following precautionary statements provide specific guidance for handling this compound:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P330 | Rinse mouth. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

It is also recommended to keep the compound away from heat, sparks, open flames, and hot surfaces, and to avoid mixing with combustible materials.[2]

Toxicological Information

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[6] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[6] |

| Ingestion | Clean mouth with water. Get medical attention.[6] |

Accidental Release Measures

In case of a spill, ensure adequate ventilation and use personal protective equipment.[6] Sweep up the spilled solid material and shovel it into a suitable container for disposal.[6] Avoid generating dust.

Fire-Fighting Measures

For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[6] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the cited resources. The information presented in this guide is a synthesis of data from safety data sheets and product information from chemical suppliers.

Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for a comprehensive risk assessment by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]

- 2. Cbz-Trp-OH | this compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 3. This compound | 7432-21-5 [sigmaaldrich.com]

- 4. omizzur.com [omizzur.com]

- 5. peptide.com [peptide.com]

- 6. fishersci.com [fishersci.com]

- 7. Z-TRP-TRP-OH - Safety Data Sheet [chemicalbook.com]

Spectroscopic Analysis of Cbz-L-Tryptophan-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH), a crucial building block in peptide synthesis and pharmaceutical development.[1][2] Understanding its spectral characteristics is fundamental for identity confirmation, purity assessment, and structural analysis. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and logical workflows for analysis.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer.[3] Chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.57-7.53 | Multiplet | 2H, Aromatic (Cbz group) |

| 7.35-7.22 | Multiplet | 6H, Aromatic (Cbz & Indole) |

| 7.16-7.15 | Multiplet | 1H, Aromatic (Indole) |

| 7.09-7.04 | Multiplet | 1H, Aromatic (Indole) |

| 7.00-6.95 | Multiplet | 1H, Aromatic (Indole) |

| 5.02-4.92 | Multiplet | 2H, CH₂ (Cbz group) |

| 4.28-4.21 | Multiplet | 1H, α-CH |

| 3.22-3.16 | Multiplet | 1H, β-CH₂ |

| 3.04-2.96 | Multiplet | 1H, β-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum was acquired in DMSO-d₆ on a 100 MHz spectrometer.[3] Chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 174.2 | C=O (Carboxylic Acid) |

| 156.5 | C=O (Carbamate) |

| 137.4 | Aromatic C (Cbz) |

| 136.6 | Aromatic C (Indole) |

| 128.8 | Aromatic CH (Cbz) |

| 128.2 | Aromatic CH (Cbz) |

| 128.0 | Aromatic CH (Indole) |

| 127.6 | Aromatic C (Indole) |

| 124.2 | Aromatic CH (Indole) |

| 121.4 | Aromatic CH (Indole) |

| 118.8 | Aromatic CH (Indole) |

| 118.6 | Aromatic CH (Indole) |

| 111.9 | Aromatic CH (Indole) |

| 110.5 | Aromatic C (Indole) |

| 65.8 | CH₂ (Cbz) |

| 55.5 | α-CH |

| 27.4 | β-CH₂ |

Table 3: Key IR Absorption Bands for this compound

The Infrared (IR) spectrum reveals characteristic vibrational frequencies corresponding to the functional groups within the molecule. Data is typically acquired on solid samples.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole Ring |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~2900 | C-H Stretch | Aliphatic (CH, CH₂) |

| ~1700-1725 | C=O Stretch | Carboxylic Acid |

| ~1690-1710 | C=O Stretch | Carbamate (Cbz) |

| ~1600 | C=C Stretch | Aromatic Rings |

| ~1540 | N-H Bend | Amide II |

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following sections outline standard operating procedures for NMR and ATR-FTIR spectroscopy.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a this compound sample for both ¹H and ¹³C NMR.[4]

1. Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the this compound sample. For ¹³C NMR, a larger amount of 20-50 mg is recommended for better signal-to-noise.[4]

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4]

-

Cap the NMR tube securely and gently vortex or sonicate the sample until it is fully dissolved.[4]

-

If precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

2. Instrument Parameters:

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.[5]

-

Number of Scans: 16-64 scans are generally sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak can be referenced at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[4]

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a common technique for solid samples, requiring minimal preparation.[6][7]

1. Instrument and Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.[6] Clean the surface with a suitable solvent like isopropanol or ethanol and wipe with a lint-free tissue (e.g., Kimwipe).[6]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[8] Only a few milligrams are needed.

2. Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8]

-

Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

The instrument software will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

3. Data Analysis:

-

Identify the key absorption bands and record their frequencies in wavenumbers (cm⁻¹).

-

Correlate these bands with the known vibrational modes of the functional groups present in this compound (e.g., C=O, N-H, O-H, C-H).

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflows for spectroscopic analysis.

References

- 1. Page loading... [guidechem.com]

- 2. N-Carbobenzoxy-L-tryptophan 7432-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. google.com [google.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Cbz-L-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of amino acids into complex peptide chains. This document provides a detailed protocol for the synthesis of peptides featuring a C-terminal Carbobenzoxy-L-Tryptophan (Cbz-L-Trp-OH). Tryptophan, an essential amino acid with a bulky indole side chain, presents unique challenges in peptide synthesis, including susceptibility to oxidation and side reactions during acidic cleavage. The use of the Cbz protecting group for the N-terminus of the C-terminal tryptophan offers a stable protecting group strategy.

The Cbz group is known for its stability under the acidic conditions typically used for the cleavage of peptides from most solid supports, such as treatment with trifluoroacetic acid (TFA). This allows for the synthesis of peptide fragments with a protected C-terminus, which can be valuable intermediates in convergent peptide synthesis strategies. These application notes will guide researchers through the process of resin selection, loading of the initial this compound, subsequent peptide chain elongation, and final cleavage and purification, with a focus on optimizing yield and purity.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of a model pentapeptide with a C-terminal this compound. Actual yields and purities may vary depending on the specific peptide sequence, coupling efficiency at each step, and purification methods.

| Parameter | Expected Value | Notes |

| Resin Loading Efficiency | 0.4 - 0.8 mmol/g | Dependent on resin type and loading protocol. |

| Average Coupling Efficiency | >99% | Monitored by Kaiser test or equivalent method. |

| Crude Peptide Yield | 60 - 80% | Based on the initial resin loading. |

| Final Purity (after HPLC) | >95% | Dependent on the efficiency of the purification process. |

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of a peptide with this compound as the C-terminal residue using a standard Fmoc/tBu strategy for the subsequent amino acids.

Resin Selection and Preparation

For the synthesis of a peptide with a C-terminal carboxylic acid, a 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its acid lability, which allows for the cleavage of the peptide from the resin under mild acidic conditions, potentially preserving acid-sensitive side-chain protecting groups if desired.

-

Resin Swelling: Swell the 2-CTC resin (1 g, loading capacity ~1.0 mmol/g) in dichloromethane (DCM, 10 mL) in a reaction vessel for 1 hour with gentle agitation.

Loading of this compound onto 2-Chlorotrityl Chloride Resin

-

Preparation of Amino Acid Solution: In a separate flask, dissolve this compound (0.8 mmol, 0.8 equivalents relative to resin capacity) in a mixture of DCM (8 mL) and N,N-dimethylformamide (DMF, 2 mL). Add N,N-diisopropylethylamine (DIPEA) (2.4 mmol, 3 equivalents relative to the amino acid).

-

Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 2 hours at room temperature.

-

Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the reaction vessel and agitate for 30 minutes.

-

Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

-

Determination of Loading: The loading efficiency can be determined spectrophotometrically by a procedure such as Fmoc release if the subsequent amino acid is Fmoc-protected.

Peptide Chain Elongation (Fmoc/tBu Strategy)

The following steps describe a single cycle of deprotection and coupling for the addition of the next amino acid (Fmoc-protected).

-

Fmoc Deprotection:

-

Swell the resin in DMF (10 mL) for 30 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF (v/v, 10 mL) to the resin and agitate for 20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the initial resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat the deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin and Deprotection of Side Chains

The Cbz group on the N-terminus of tryptophan is stable to standard TFA cleavage conditions.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described above.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum for at least 4 hours.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is included as a scavenger to prevent re-attachment of cleaved protecting groups and to protect the tryptophan indole ring from alkylation.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (10-fold volume excess). A white precipitate of the crude peptide should form.

-

Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and byproducts.

-

Drying: Dry the crude peptide under vacuum.

Peptide Purification and Analysis

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

-

Analysis: Collect fractions and analyze their purity by analytical RP-HPLC. Confirm the identity of the desired peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Mandatory Visualization

The following diagram illustrates the general workflow for the solid-phase peptide synthesis of a peptide with a C-terminal this compound.

Caption: General workflow for this compound solid-phase peptide synthesis.

Application Notes and Protocols for Incorporating Cbz-L-Trp-OH into Cell-Penetrating Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction